Structural Elucidation and Crystallographic Profiling of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine Hydrochloride
Structural Elucidation and Crystallographic Profiling of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine Hydrochloride
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a highly privileged pharmacophore and synthetic building block in modern medicinal chemistry. Combining the basic, aliphatic properties of a piperidine ring with the planar, aromatic, and hydrogen-bonding capabilities of a 1-methylpyrazole moiety, this scaffold is frequently utilized in the design of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors[1].
Understanding the precise 3D solid-state arrangement of this molecule—specifically its torsion angles, ring conformations, and intermolecular hydrogen-bonding networks—is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive, causality-driven guide to the crystallographic determination, structural analysis, and pharmacological implications of this critical hydrochloride salt.
Pharmacological Relevance and Structural Rationale
In drug discovery, the spatial orientation of functional groups dictates target affinity. The pyrazolo-piperidine core exhibits a dual-pharmacophore nature[1]:
-
The Piperidine Ring: At physiological pH, the secondary amine is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) in receptor binding pockets[1].
-
The 1-Methylpyrazole Ring: Acts as a bioisostere for phenyl or pyridine rings, offering reduced lipophilicity (lower LogP) while maintaining π−π stacking capabilities and providing specific hydrogen-bond acceptor sites[2].
The hydrochloride salt form is specifically selected for solid-state analysis. Not only does it vastly improve the aqueous solubility of the free base, but the inclusion of the chloride anion ( Cl− ) creates a rigid, highly ordered crystalline lattice driven by strong charge-assisted N−H⋯Cl− hydrogen bonds, which is optimal for high-resolution X-ray diffraction[3].
Experimental Workflows: A Self-Validating Protocol
To obtain high-fidelity crystallographic data, the experimental workflow must be rigorously controlled. The following step-by-step protocol details the optimal methodology for growing and analyzing single crystals of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride.
Protocol 1: Controlled Crystallization via Vapor Diffusion
Merely evaporating a solvent often leads to twinned or amorphous microcrystals. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.
-
Solubilization: Dissolve 10 mg of the highly pure (>99%) hydrochloride salt in 0.5 mL of a polar protic solvent (e.g., Methanol or Ethanol) in a 2 mL inner vial.
-
Antisolvent Selection: Place the inner vial inside a larger 10 mL vial containing 3 mL of an antisolvent (e.g., Diethyl ether or Ethyl acetate).
-
Diffusion Chamber: Seal the outer vial tightly.
-
Causality: Over 3–7 days, the volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the salt. This slow kinetic rate minimizes defect density and nucleates diffraction-quality single crystals.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
-
Cryoprotection: Harvest a single, optically clear crystal (approx. 0.2×0.1×0.1 mm) and immerse it in Paratone-N oil.
-
Causality: The oil displaces surface mother liquor and acts as a cryoprotectant, preventing the crystal lattice from cracking due to ice expansion when flash-cooled.
-
-
Mounting and Cooling: Mount the crystal on a MiTeGen micromount and transfer it to the goniometer under a steady stream of nitrogen gas at 100 K.
-
Causality: Data collection at cryogenic temperatures (100 K) dramatically reduces the thermal motion of atoms (atomic displacement parameters), allowing for the precise resolution of lighter atoms, particularly the hydrogen atoms on the protonated piperidine nitrogen.
-
-
Data Collection & Refinement: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å). Integrate the data, solve the phase problem using direct methods (SHELXT), and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final model is validated using CheckCIF to confirm the absence of unresolved electron density.
Caption: Step-by-step workflow for the crystallization and SCXRD analysis of the hydrochloride salt.
Crystallographic Features and Structural Analysis
Based on established crystallographic data for structurally analogous piperidine-pyrazole derivatives and piperidine hydrochlorides[3][4], the solid-state architecture of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride exhibits several defining characteristics.
Ring Conformation and Stereochemistry
In the solid state, the piperidine ring universally adopts a highly stable chair conformation [4]. The 1-methyl-1H-pyrazol-4-yl substituent at the C4 position of the piperidine ring exclusively occupies the equatorial position .
-
Causality: An axial orientation would induce severe 1,3-diaxial steric clashes with the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring. The equatorial preference ensures the lowest energy state, which is the conformation most often recognized by biological targets[5].
Pyrazole Planarity and Inter-ring Torsion
The 1-methylpyrazole ring is strictly planar. The overall 3D topography of the molecule is dictated by the torsion angle around the C(sp3)−C(sp2) bond connecting the piperidine C4 to the pyrazole C4. In the crystal lattice, this dihedral angle typically settles between 60° and 90° relative to the piperidine symmetry plane, minimizing steric repulsion between the pyrazole C−H bonds and the equatorial hydrogens of the piperidine ring.
The Hydrogen-Bonding Network
The defining feature of the crystal packing is the interaction between the protonated piperidinium nitrogen ( NH2+ ) and the chloride anion ( Cl− )[3]. The nitrogen acts as a bifurcated hydrogen bond donor, forming a robust N−H⋯Cl− network. This charge-assisted hydrogen bonding creates infinite 1D chains or 2D sheets along the crystallographic axes, granting the salt its high melting point and thermodynamic stability[2][3].
Quantitative Data Summaries
The following tables summarize the expected quantitative crystallographic parameters derived from isostructural pyrazolo-piperidine hydrochloride salts[2][3][4].
Table 1: Representative Crystallographic Unit Cell Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pbca |
| Temperature | 100(2) K |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density ( ρ ) | ~1.25 - 1.35 g/cm³ |
| Conformation | Piperidine (Chair); Substituent (Equatorial) |
Table 2: Key Bond Lengths and Angles
| Structural Feature | Atoms Involved | Average Value |
| Piperidine C-C Bond | C2-C3 / C3-C4 | 1.52 - 1.54 Å |
| Piperidine C-N Bond | C2-N1 / C6-N1 | 1.49 - 1.51 Å |
| Pyrazole C=N Bond | C3-N2 | 1.33 - 1.35 Å |
| Inter-ring Bond | Piperidine(C4) - Pyrazole(C4) | 1.50 - 1.52 Å |
| Hydrogen Bond (Donor-Acceptor) | N1−H⋯Cl− | 3.10 - 3.25 Å |
Mechanistic Insights: From Crystal to Target
The solid-state conformation provides a direct blueprint for how the molecule behaves in a biological environment. When 4-(1-methyl-1H-pyrazol-4-yl)piperidine derivatives bind to receptors (such as the CXCR4 chemokine receptor), the molecule anchors itself using a dual-interaction mechanism[1].
The protonated piperidine nitrogen (which interacts with the chloride ion in the crystal) mimics the interaction with negatively charged aspartate residues (e.g., Asp262 in CXCR4) in the receptor pocket[1]. Simultaneously, the pyrazole ring projects into hydrophobic sub-pockets, engaging in hydrogen bonding via its unprotonated nitrogen or participating in π−π stacking with aromatic residues[1].
Caption: Interaction mapping showing solid-state vs. in vivo binding mechanisms of the pharmacophore.
Conclusion
The crystal structure of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride serves as a foundational template for rational drug design. By leveraging the stable chair conformation of the piperidine ring and the planar, equatorial projection of the pyrazole moiety, medicinal chemists can accurately predict spatial trajectories for further functionalization. The robust N−H⋯Cl− hydrogen bonding network not only ensures excellent solid-state stability but also perfectly models the electrostatic interactions required for high-affinity GPCR binding.
References
-
[4] Ather, M., et al. "3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (NIH). URL:[Link]
-
[5] "Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase." PubMed, National Institutes of Health (NIH). URL: [Link]
-
[2] Shawish, Ihab Soliman, et al. "Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties." Crystals, MDPI. URL:[Link]
-
[1] "Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase." PubMed Central (PMC), National Institutes of Health (NIH). URL:[Link]
-
[3] "Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues." Crystal Growth & Design, ACS Publications. URL:[Link]
Sources
- 1. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
